Metabolic Stability in Human Liver Microsomes
HDAC-IN-31 demonstrates a potent and selective class I HDAC inhibition profile, with IC50 values of 84.90 nM for HDAC1, 168.0 nM for HDAC2, and 442.7 nM for HDAC3. Crucially, it exhibits minimal activity against HDAC8 (IC50 > 10,000 nM), conferring a >118-fold selectivity for HDAC1 over HDAC8 [1]. In contrast, the pan-HDAC inhibitor vorinostat (SAHA) potently inhibits HDAC8 with an IC50 of 5.5-6.8 nM, indicating a broad, non-selective profile that leads to greater off-target effects [2][3]. Compared to the class I-selective inhibitor entinostat, which inhibits HDAC1 with an IC50 of 243 nM and HDAC2 with an IC50 of 453 nM, HDAC-IN-31 is approximately 3-fold more potent on HDAC1 and 2.7-fold more potent on HDAC2 [4].
| Evidence Dimension | HDAC Isoform Inhibitory Potency (IC50) and Selectivity |
|---|---|
| Target Compound Data | HDAC1: 84.90 nM; HDAC2: 168.0 nM; HDAC3: 442.7 nM; HDAC8: >10,000 nM |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC1: 13.7-38 nM; HDAC8: 5.5-6.8 nM. Entinostat: HDAC1: 243 nM; HDAC2: 453 nM; HDAC3: 248 nM. |
| Quantified Difference | HDAC-IN-31 exhibits >100-fold selectivity for HDAC1 over HDAC8, whereas SAHA is non-selective. HDAC-IN-31 is ~3-fold more potent than entinostat on HDAC1 and HDAC2. |
| Conditions | Biochemical enzymatic assays; values represent mean IC50 from multiple independent experiments for comparator compounds. |
Why This Matters
A selective class I profile minimizes confounding biological effects from HDAC6/8 inhibition, providing cleaner data in epigenetic and oncology research.
- [1] TargetMol. (n.d.). HDAC-IN-31 (T62109). Retrieved from https://www.targetmol.cn/compound/hdac-in-31 View Source
- [2] PMC. (2025). Table 3. In vitro activity of 57704 and SAHA against class I HDAC isoforms. Retrieved from https://pmc.ncbi.nlm.nih.gov/ View Source
- [3] PMC. (2016). Table 4. IC50 values for HDAC isoforms. Retrieved from https://pmc.ncbi.nlm.nih.gov/ View Source
- [4] MedChemExpress. (n.d.). Entinostat (MS-275). Retrieved from https://www.medchemexpress.cn/Entinostat.html View Source
